molecular formula C19H22N4S B1243772 1-[2-(piperidin-1-yl)ethyl]-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine

1-[2-(piperidin-1-yl)ethyl]-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine

Cat. No. B1243772
M. Wt: 338.5 g/mol
InChI Key: SIHXQHBGFVHAIS-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[2-(1-piperidinyl)ethyl]-2-benzimidazolyl]-1-thiophen-2-ylmethanimine is a member of benzimidazoles.

Scientific Research Applications

Understanding Heterocyclic Amines in Food and Health

Heterocyclic amines (HAs), like the one , are commonly investigated due to their presence in cooked foods and potential health implications. Wakabayashi et al. (1993) reported that many HAs, isolated from cooked foods, have been identified as mutagenic, and some have shown carcinogenicity in rodents and monkeys. The study indicated continuous human exposure to HAs, such as PhIP and MeIQx, through the normal diet, and provided quantitative data on HA levels in various cooked foods and urine samples, estimating daily exposures to these compounds (Wakabayashi et al., 1993).

Interaction with Biological Systems

Turteltaub et al. (1999) explored the dosimetry of protein and DNA adduct formation by low doses of HAs like MeIQx and PhIP in rodents, comparing adduct levels to those formed in humans. The study highlighted differences in metabolite profiles between humans and rodents for both HAs, suggesting that rodent models may not accurately represent the human response to HA exposure (Turteltaub et al., 1999).

Biomarkers of Exposure

Fang et al. (2004) developed an assay for N2-(2'-deoxyguanosin-8-yl)PhIP in urine, which could serve as a biomarker for DNA adduction and repair after exposure to PhIP, highlighting the importance of monitoring internal doses of genotoxic species in studies related to diet-related cancer (Fang et al., 2004).

Dietary Assessment and Xenobiotics

Zapico et al. (2022) conducted a descriptive cross-sectional study on the intake of xenobiotics, including HAs, from food processing among different populations. This study underscores the significance of understanding the intake of these compounds, given their potential relation to certain types of cancer (Zapico et al., 2022).

properties

Molecular Formula

C19H22N4S

Molecular Weight

338.5 g/mol

IUPAC Name

(E)-N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]-1-thiophen-2-ylmethanimine

InChI

InChI=1S/C19H22N4S/c1-4-10-22(11-5-1)12-13-23-18-9-3-2-8-17(18)21-19(23)20-15-16-7-6-14-24-16/h2-3,6-9,14-15H,1,4-5,10-13H2/b20-15+

InChI Key

SIHXQHBGFVHAIS-HMMYKYKNSA-N

Isomeric SMILES

C1CCN(CC1)CCN2C3=CC=CC=C3N=C2/N=C/C4=CC=CS4

SMILES

C1CCN(CC1)CCN2C3=CC=CC=C3N=C2N=CC4=CC=CS4

Canonical SMILES

C1CCN(CC1)CCN2C3=CC=CC=C3N=C2N=CC4=CC=CS4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(piperidin-1-yl)ethyl]-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine
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1-[2-(piperidin-1-yl)ethyl]-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine

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